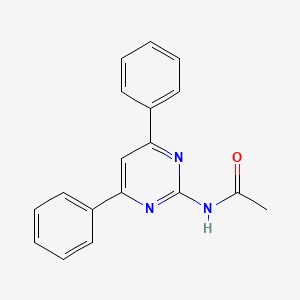

N-(4,5-diphenylpyrimidin-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

58413-41-5 |

|---|---|

Molecular Formula |

C18H15N3O |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C18H15N3O/c1-13(22)19-18-20-16(14-8-4-2-5-9-14)12-17(21-18)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20,21,22) |

InChI Key |

ZDCIIHIXQUEUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 4,5 Diphenylpyrimidin 2 Yl Acetamide and Analogues

Strategies for Pyrimidine (B1678525) Core Construction

The formation of the 4,5-diphenylpyrimidine nucleus is the foundational step in synthesizing the target compound. This is typically achieved through cyclocondensation reactions that bring together key structural fragments.

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. nih.govacs.org The most common approach for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as an amidine, guanidine (B92328), or urea. bu.edu.egwikipedia.org

For the synthesis of the 4,5-diphenylpyrimidine core, the key 1,3-dicarbonyl equivalent is derived from benzil (B1666583) (1,2-diphenylethane-1,2-dione). The reaction of benzil with guanidine hydrochloride, for instance, leads to the formation of 2-amino-4,5-diphenylpyrimidine (B8340365), a crucial intermediate for the target molecule. researchgate.net This reaction is a variation of the well-established Biginelli reaction. nih.gov

These reactions are often catalyzed by an acid or base and can be performed under various conditions, including conventional heating or microwave irradiation, to improve yields and reduce reaction times. rsc.org The versatility of MCRs allows for the synthesis of a wide array of substituted pyrimidines by simply varying the starting components. nih.gov

Table 1: Examples of Multicomponent Reactions for Substituted Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| α-Cyanoketone | Aldehyde | Guanidine | One-pot sequence | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrile | nih.gov |

| Chalcone (B49325) | Guanidine HCl | Oxidizing agent | Cyclization | 2-Amino-4,6-diarylpyrimidine | researchgate.net |

| Amidine | Alcohols (up to 3) | N/A | Iridium-catalyzed | Unsymmetrically substituted pyrimidines | nih.gov |

| β-Ketoester | Guanidine HCl | N/A | K2CO3, Microwave-assisted | 5- and 6-substituted 2-Aminopyrimidinone | rsc.org |

Beyond MCRs, classical ring-closing reactions provide a robust method for pyrimidine synthesis. This typically involves the reaction between a three-carbon component with two electrophilic centers and a one-carbon, three-atom component with two nucleophilic centers (N-C-N). bu.edu.eg The synthesis of 2-amino-4,5-diphenylpyrimidine from benzil and guanidine is a prime example of this strategy. The mechanism involves initial condensation between one of the carbonyl groups of benzil and a primary amino group of guanidine, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrimidine ring.

Functionalization at the Pyrimidine C2 Position

The C2 position of the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic substitution, making it a key site for functionalization. wikipedia.org To synthesize N-(4,5-diphenylpyrimidin-2-yl)acetamide, a 2-amino group is first installed, which is then acylated.

The most direct route to the title compound involves the N-acylation of 2-amino-4,5-diphenylpyrimidine. This amidation reaction is typically carried out by treating the aminopyrimidine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). semanticscholar.org The base serves to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction.

The choice of solvent and reaction conditions can be crucial to avoid side reactions, such as diacylation, particularly with highly reactive acylating agents. semanticscholar.org

Table 2: General Conditions for Amidation of 2-Aminopyrimidines

| Amine Substrate | Acylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | Acryloyl chloride | NaH / THF | N-(Pyrimidin-2-yl)acrylamide | semanticscholar.org |

| 2-Amino-4-hydroxypyrimidine | Aroyl halides | Not specified | O-Aroyl derivative | rsc.org |

| Sulfadiazine | Chloroacetyl chloride | Triethylamine / DMF | 2-Chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide | sphinxsai.com |

For creating analogues, synthesizing a reactive precursor is a common and effective strategy. The reaction of 2-amino-4,5-diphenylpyrimidine with chloroacetyl chloride provides N-(4,5-diphenylpyrimidin-2-yl)-2-chloroacetamide. researchgate.neterciyes.edu.tr This precursor is particularly valuable because the chloroacetyl group contains a reactive C-Cl bond, which is an excellent electrophilic site for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by reacting the precursor with different nucleophiles (e.g., amines, thiols, alcohols), leading to a library of diverse derivatives. researchgate.net

The synthesis is typically performed in an aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) at controlled temperatures to manage the reactivity of chloroacetyl chloride. researchgate.neterciyes.edu.tr

Derivatization Strategies for N-(4,5-diphenylpyrimidin-2-yl)acetamide Scaffold

The N-(4,5-diphenylpyrimidin-2-yl)acetamide scaffold offers multiple sites for further chemical modification to generate a diverse range of analogues.

Modification of the Acetamide (B32628) Side Chain: As mentioned, the N-chloroacetyl precursor is a key intermediate. The terminal chlorine atom can be displaced by a variety of nucleophiles, such as primary and secondary amines, thiols, or alkoxides, to generate a library of compounds with different side chains attached to the acetamide nitrogen. researchgate.netnih.gov

Substitution on the Phenyl Rings: The two phenyl rings at the C4 and C5 positions are amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and existing substituents, functional groups like nitro, halogen, or alkyl groups can be introduced onto the phenyl rings. These modifications can significantly alter the electronic and steric properties of the molecule.

Functionalization of the Pyrimidine Core: While the C2, C4, and C5 positions are occupied in the parent scaffold, direct C-H functionalization at the C6 position, though challenging due to the electronic nature of the pyrimidine ring, could be explored using modern organometallic catalysis. wikipedia.org Alternatively, starting with a precursor that has a leaving group (e.g., a halogen) at the C6 position would allow for the introduction of various substituents via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. mdpi.com

These derivatization strategies allow for a systematic exploration of the structure-activity relationship of this class of compounds.

Incorporation of Substituted Anilines and Chloroacetyl Chlorides

A fundamental and widely used method for creating the N-substituted acetamide backbone involves the acylation of aromatic amines with chloroacetyl chloride or its derivatives. researchgate.net This reaction forms a key intermediate, an N-aryl-2-chloroacetamide, which possesses a reactive chlorine atom that can be easily displaced by various nucleophiles to build more complex molecules. researchgate.netresearchgate.net

The chloroacetylation of substituted anilines is typically conducted under basic conditions to neutralize the hydrogen chloride byproduct. Various bases and solvent systems have been employed to optimize reaction conditions. Common approaches include using triethylamine, potassium carbonate, or sodium acetate (B1210297) as the base in solvents such as glacial acetic acid, dichloromethane, dimethylformamide (DMF), or acetone. researchgate.netresearchgate.net For instance, the reaction of p-amino benzoic acid with chloroacetyl chloride serves as a preparatory step for more elaborate structures. nih.gov Similarly, treating 2-aminobenzothiazole (B30445) derivatives with chloroacetyl chloride in ethanol (B145695) yields N-benzothiazolyl chloroacetamides. researchgate.net Another approach involves a three-step process where a primary aromatic amine is first reacted with chloroacetic acid, the product is then converted to an acid chloride using thionyl chloride, and this intermediate is subsequently reacted with another primary aromatic amine to yield the final N-phenyl-2-(phenyl-amino) acetamide derivative. ijper.org

Table 1: Reaction Conditions for Chloroacetylation of Anilines

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Substituted Anilines | Chloroacetyl Chloride | Triethylamine, K2CO3, NaOAc, or Pyridine | Glacial Acetic Acid, DCM, DMF, or Acetone | researchgate.net |

| p-Amino Benzoic Acid | Chloroacetyl Chloride | Not Specified | Not Specified | nih.gov |

| 2-Aminobenzothiazoles | Chloroacetyl Chloride | Not Specified | Ethanol | researchgate.net |

| Primary Aromatic Amine | Chloroacetic Acid, then SOCl2 | NaOH (Step 1) | Not Specified | ijper.org |

This table is interactive and allows for sorting and filtering of data.

Integration of Heterocyclic Moieties (e.g., Azoles, Thiazolidinediones, Benzazoles)

The synthesis of analogues often involves the incorporation of diverse heterocyclic systems to explore structure-activity relationships. The reactive chloroacetamide intermediate is a versatile precursor for introducing moieties such as azoles, thiazolidinediones, and benzazoles. researchgate.net

One common strategy is the nucleophilic substitution of the chlorine atom on the chloroacetamide intermediate with a thiol-containing heterocycle. For example, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives have been synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione with various 2-chloro-N-(thiazol-2-yl)acetamide compounds. researchgate.net This approach effectively links the acetamide backbone to an imidazole (B134444) ring via a thioether bridge. researchgate.net Similarly, treating 2-chloro-N-(3-methylisoxazol-5-yl)acetamide with 1H-benzoimidazole-2-thiol in the presence of triethylamine and ethanol results in the formation of 2-(1H–benzo[d]imidazol-2-ylthio)-N-(3-methylisoxazol-5-yl)acetamide, integrating a benzazole moiety. researchgate.net The thiazole (B1198619) ring itself is a significant component in many biologically active agents and can be incorporated to create complex structures, such as thiazole-integrated pyridine derivatives. mdpi.com

Application of Green Chemistry Principles in Synthesis (e.g., Ultrasonic Irradiation, Ionic Liquids)

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact, improve energy efficiency, and enhance reaction rates and yields. Ultrasonic irradiation and the use of ionic liquids are two such techniques that have been successfully applied in the synthesis of heterocyclic compounds related to N-(4,5-diphenylpyrimidin-2-yl)acetamide.

Ultrasonic Irradiation: Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov Reactions performed under ultrasonic irradiation frequently proceed faster and are more productive. nih.govmdpi.com For example, in the synthesis of certain heterocyclic systems, a reaction that required 5 hours to achieve a 55% yield under silent (conventional) conditions was completed in 3 hours with a 75% yield using ultrasonic irradiation in ethanol. mdpi.com The choice of solvent can further enhance the benefits of sonication; switching the solvent to water in the same reaction allowed it to be completed in just 1 hour with an impressive 96% yield, compared to 4 hours and an 80% yield conventionally. mdpi.com This method is valued for its efficiency, ease of work-up, and for producing high yields of pure products, often requiring only simple recrystallization. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis

| Solvent | Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Conventional | 5 h | 55% | mdpi.com |

| Ethanol | Ultrasonic | 3 h | 75% | mdpi.com |

| Water | Conventional | 4 h | 80% | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to volatile organic solvents. juniperpublishers.com Their desirable properties include low volatility, non-flammability, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. juniperpublishers.com In the synthesis of heterocyclic compounds like 2,4,5-triarylimidazoles and benzazoles, acidic ionic liquids have been used as efficient and recyclable catalysts. researchgate.net Their use can promote reactions in shorter times and with excellent yields under mild conditions, and a key advantage is the potential for the catalyst to be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.netjuniperpublishers.com

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of N-(4,5-diphenylpyrimidin-2-yl)acetamide and its analogues is critically dependent on effective purification and isolation techniques to ensure the final product's identity and purity. A multi-step approach is typically employed, beginning with reaction monitoring and culminating in rigorous characterization.

Reaction Monitoring and Initial Work-up: The progress of the synthetic reaction is commonly monitored using Thin-Layer Chromatography (TLC) to determine the point of completion. ijcce.ac.ir Upon completion, a standard initial work-up procedure involves pouring the reaction mixture into cold water, which often causes the crude product to precipitate out of the solution. nih.gov The resulting solid can then be collected by filtration and air-dried. nih.gov

Purification Methods:

Recrystallization: This is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-water), and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. mdpi.comaun.edu.eg

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard purification technique. ijcce.ac.ir The crude mixture is passed through a column packed with silica gel, and different components are eluted at different rates using a solvent system, allowing for their separation. ijcce.ac.ir

Characterization and Purity Assessment: Once purified, the identity and purity of the final compounds are confirmed using a suite of analytical and spectroscopic methods:

Spectroscopy: Techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are used to elucidate the molecular structure of the synthesized compounds and confirm that the desired product has been formed. nih.govnih.govresearchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is often used to assess the final purity of the compound. nih.gov

Elemental Analysis: The elemental composition (C, H, N) of the compound is determined to confirm its empirical formula. nih.gov

Advanced Spectroscopic and Structural Characterization of N 4,5 Diphenylpyrimidin 2 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of N-(4,5-diphenylpyrimidin-2-yl)acetamide by mapping the chemical environment of each proton and carbon atom. This allows for the confirmation of the core structure, the substitution pattern, and the connectivity of the various functional groups.

The ¹H NMR spectrum of N-(4,5-diphenylpyrimidin-2-yl)acetamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Acetamide (B32628) Protons : The methyl (CH₃) protons of the acetamide group are anticipated to appear as a sharp singlet in the upfield region, typically around δ 2.0–2.5 ppm. mdpi.com The amide (NH) proton is expected to be a broad singlet in the downfield region, often above δ 8.0 ppm, and its chemical shift can be sensitive to solvent and concentration. mdpi.com

Aromatic Protons : The ten protons of the two phenyl rings at positions 4 and 5 will produce complex multiplet signals in the aromatic region, generally between δ 7.0 and 8.0 ppm. mdpi.com The specific pattern depends on the rotational freedom of the phenyl rings and their magnetic environment.

Pyrimidine (B1678525) Proton : The single proton on the pyrimidine ring (at position 6) is expected to appear as a singlet in the downfield aromatic region, characteristic of protons on electron-deficient heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4,5-diphenylpyrimidin-2-yl)acetamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetamide CH₃ | 2.0 - 2.5 | Singlet |

| Phenyl H's | 7.0 - 8.0 | Multiplet |

| Amide NH | > 8.0 | Broad Singlet |

| Pyrimidine H | 8.5 - 9.0 | Singlet |

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule.

Amide Carbons : The carbonyl carbon (C=O) of the acetamide group is a key diagnostic signal, expected to appear significantly downfield in the range of δ 168–171 ppm. mdpi.comrsc.org The methyl carbon (CH₃) will be found far upfield, typically around δ 22–25 ppm. mdpi.comrsc.org

Pyrimidine and Phenyl Carbons : The sp²-hybridized carbons of the pyrimidine and phenyl rings will resonate in the δ 110–165 ppm range. The carbons of the pyrimidine ring are generally observed at the lower field end of this range due to the electron-withdrawing effect of the nitrogen atoms. Specifically, C2, C4, and C5, being directly attached to nitrogen or phenyl groups, will have distinct chemical shifts that confirm the substitution pattern. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4,5-diphenylpyrimidin-2-yl)acetamide

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Acetamide CH₃ | 22 - 25 |

| Phenyl C's | 120 - 140 |

| Pyrimidine C's | 150 - 165 |

| Amide C=O | 168 - 171 |

While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. For N-(4,5-diphenylpyrimidin-2-yl)acetamide, these techniques would be used to confirm the assignments made from 1D spectra. jocpr.com

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the phenyl rings, showing correlations between adjacent aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). jocpr.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the acetamide methyl proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range (typically 2-3 bonds) ¹H-¹³C couplings. It is invaluable for connecting different structural fragments. Key expected correlations would include the amide NH proton to the carbonyl carbon and the C2 carbon of the pyrimidine ring, unequivocally linking the acetamide group to the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For instance, a NOESY spectrum could show correlations between the amide NH proton and protons on the phenyl rings, helping to define the orientation of the acetamide substituent relative to the rest of the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. rsc.org The IR spectrum of N-(4,5-diphenylpyrimidin-2-yl)acetamide would be dominated by absorptions from the amide and aromatic moieties.

N-H Stretch : A characteristic sharp or slightly broad peak is expected in the region of 3200–3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. researchgate.net

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. researchgate.net

C=O Stretch (Amide I Band) : A strong, sharp absorption band, characteristic of the carbonyl group in a secondary amide, is expected around 1670–1690 cm⁻¹. This is one of the most prominent peaks in the spectrum. researchgate.net

N-H Bend (Amide II Band) : This band, resulting from the N-H bending vibration coupled with C-N stretching, appears in the 1550–1620 cm⁻¹ region and is also a strong, characteristic peak for secondary amides. researchgate.net

C=C and C=N Stretches : Vibrations from the carbon-carbon double bonds in the phenyl rings and the carbon-nitrogen double bonds in the pyrimidine ring will produce several medium to sharp peaks in the 1400–1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for N-(4,5-diphenylpyrimidin-2-yl)acetamide

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1670 - 1690 | Strong |

| Amide N-H | Bend (Amide II) | 1550 - 1620 | Strong |

| Aromatic/Heteroaromatic C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula for N-(4,5-diphenylpyrimidin-2-yl)acetamide is C₂₀H₁₇N₃O, giving it a nominal molecular weight of 327 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 327. The fragmentation of this molecular ion provides a fingerprint that helps to confirm the structure. Plausible fragmentation pathways would include:

Alpha-Cleavage : Cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of an acetyl radical (•CH₃CO) and a fragment corresponding to the 2-amino-4,5-diphenylpyrimidine (B8340365) cation.

Loss of Ketene (B1206846) : A common fragmentation for acetamides is the loss of ketene (CH₂=C=O, 42 Da) via McLafferty rearrangement if sterically feasible, or through other complex rearrangements.

Cleavage of the Amide Bond : Rupture of the C-N amide bond can lead to the formation of an acetyl cation [CH₃CO]⁺ at m/z 43 and the [M-43]⁺ fragment. researchgate.net

Ring Fragmentation : Fragmentation of the pyrimidine or phenyl rings could lead to a variety of smaller, characteristic ions. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. mdpi.com For N-(4,5-diphenylpyrimidin-2-yl)acetamide (C₂₀H₁₇N₃O), the calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close match between the theoretical and observed values provides definitive confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for verifying the purity and confirming the molecular identity of synthesized compounds like N-(4,5-diphenylpyrimidin-2-yl)acetamide. This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The sample travels through a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to elute the compound. The separation is based on the compound's affinity for the stationary versus the mobile phase. For pyrimidine derivatives, a reversed-phase column (such as a C18) is commonly used with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

After elution from the LC column, the compound enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the compound, which can be compared to its calculated theoretical mass for identity confirmation. The high sensitivity of LC-MS also allows for the detection of any impurities, thereby assessing the compound's purity.

Table 1: Illustrative LC-MS Parameters for Analysis of Pyrimidine Acetamide Derivatives

| Parameter | Typical Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 100 Å, 2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution (e.g., 10% to 95% B over 8 minutes) |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 1-10 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Data Acquired | Full Scan (for identity) and/or Multiple Reaction Monitoring (for purity) |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and its conformation in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

To perform single-crystal X-ray diffraction, a high-quality, single crystal of N-(4,5-diphenylpyrimidin-2-yl)acetamide must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained.

The data is then processed to determine the unit cell dimensions and the arrangement of atoms within the cell. This analysis yields the precise coordinates of each non-hydrogen atom, from which exact bond lengths, bond angles, and torsion angles can be calculated. For a molecule like N-(4,5-diphenylpyrimidin-2-yl)acetamide, this would reveal the planarity of the pyrimidine ring, the torsion angles of the phenyl substituents relative to the pyrimidine core, and the conformation of the acetamide side chain. nih.gov

Table 2: Representative Crystallographic Data for Pyrimidine Derivatives

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1924 (19) |

| b (Å) | 15.423 (5) |

| c (Å) | 18.121 (6) |

| β (°) | 91.678 (6) |

| Volume (ų) | 1450.5 (9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.320 |

| R-factor | ~0.05 |

Supramolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Interactions)

The data from single-crystal X-ray diffraction also illuminates how molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular forces, known as supramolecular interactions. For N-(4,5-diphenylpyrimidin-2-yl)acetamide, key interactions would include hydrogen bonds and π-π stacking.

Table 3: Common Supramolecular Interactions in Acetamide-Containing Crystals

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | 150 - 180 |

| Hydrogen Bond | N-H | N (pyrimidine) | 3.0 - 3.4 | 140 - 170 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-Centroid: 3.5 - 4.0 Å | - |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal structure, based on the data obtained from X-ray diffraction. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

Computational and Theoretical Investigations of N 4,5 Diphenylpyrimidin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, reactivity, and stability of N-(4,5-diphenylpyrimidin-2-yl)acetamide, guiding further experimental and theoretical studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govmdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost. nih.govresearchgate.net For N-(4,5-diphenylpyrimidin-2-yl)acetamide, DFT studies can elucidate its electronic structure and chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be employed to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are calculated from the HOMO and LUMO energies.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Parameter | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | Measure of chemical reactivity |

Note: The values in this table are representative and would need to be calculated specifically for N-(4,5-diphenylpyrimidin-2-yl)acetamide.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis of N-(4,5-diphenylpyrimidin-2-yl)acetamide is crucial for understanding its interactions with biological targets. This involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) and determining their relative energies.

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface of the molecule. scielo.org.conih.gov By rotating key dihedral angles, such as those involving the acetamide (B32628) group and the phenyl rings, an energy landscape can be constructed. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them.

The results of a conformational analysis can be presented in a table listing the relative energies of the stable conformers and the corresponding dihedral angles. This information is vital for subsequent molecular docking and dynamics studies, as it is often the lowest energy conformer that is biologically active.

Table 2: Example of Conformational Analysis Results

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 178.5 | 45.2 | 0.00 |

| 2 | -65.3 | 46.8 | 1.25 |

| 3 | 179.1 | -135.7 | 2.87 |

Note: This table presents a hypothetical outcome for a conformational analysis of N-(4,5-diphenylpyrimidin-2-yl)acetamide.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govsamipubco.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net

Binding Affinity Prediction and Interaction Mode Analysis

In a molecular docking simulation of N-(4,5-diphenylpyrimidin-2-yl)acetamide, the molecule would be placed in the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. mdpi.com A more negative score generally indicates a stronger binding interaction.

The simulation also provides a detailed view of the interaction mode, revealing the specific non-covalent interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |

| Val523, Leu352 | Hydrophobic |

Note: This table provides a hypothetical representation of docking results for N-(4,5-diphenylpyrimidin-2-yl)acetamide against two potential protein targets.

Identification of Key Binding Sites and Residues

Molecular docking not only predicts how a ligand binds but also helps in identifying the key amino acid residues within the binding site that are crucial for the interaction. By analyzing the docked pose, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or participate in other significant interactions with N-(4,5-diphenylpyrimidin-2-yl)acetamide. This information is invaluable for designing new analogs with improved binding affinity and for understanding the molecular basis of the compound's biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com An MD simulation of the N-(4,5-diphenylpyrimidin-2-yl)acetamide-protein complex can provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

During an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities. The trajectory generated from the simulation can be analyzed to understand various dynamic properties.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual residues, highlighting the flexible regions of the protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, providing information on the stability of key interactions.

MD simulations can validate the binding poses obtained from molecular docking and provide a more realistic representation of the ligand-receptor interaction in a dynamic environment, which is closer to physiological conditions.

Pharmacophore Modeling and Virtual Screening

Further research and publication of computational and theoretical studies on N-(4,5-diphenylpyrimidin-2-yl)acetamide are required to provide the information necessary to fulfill the detailed request.

Structure Activity Relationship Sar Studies of N 4,5 Diphenylpyrimidin 2 Yl Acetamide Derivatives

Impact of Substituents on Biological Efficacy

The phenyl groups at the C4 and C5 positions of the pyrimidine (B1678525) ring are fundamental to the activity of N-(4,5-diphenylpyrimidin-2-yl)acetamide derivatives. The nature and position of substituents on these phenyl rings can significantly influence the biological efficacy. Studies on related 4,6-disubstituted pyrimidine derivatives have shown that the introduction of various functional groups on the aryl rings can modulate their therapeutic potential. nih.gov

Research on other classes of pyrimidine derivatives has demonstrated that substitutions on the phenyl rings can fine-tune the biological activity. For example, in a series of 2-phenyl-pyrimidine derivatives designed as antifungal agents, modifications on the phenyl ring were a key optimization strategy. nih.gov This underscores the importance of a thorough exploration of the substitution patterns on the C4 and C5 phenyl rings of N-(4,5-diphenylpyrimidin-2-yl)acetamide to identify derivatives with enhanced efficacy.

Table 1: Inferred Impact of Phenyl Ring Substitutions on Biological Activity of Pyrimidine Derivatives

| Substitution Pattern | Inferred Effect on Activity | Rationale from Analogous Compounds |

|---|---|---|

| Unsubstituted Phenyl | Baseline activity | Core scaffold interaction with the target. |

| Electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity | Can increase electron density and improve binding through hydrophobic interactions. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Can enhance or decrease activity | Can alter electronic distribution and potentially form halogen bonds or other specific interactions. The effect is often position-dependent (ortho, meta, para). |

Note: This table is based on general principles observed in related pyrimidine series and requires specific experimental validation for N-(4,5-diphenylpyrimidin-2-yl)acetamide derivatives.

The acetamide (B32628) moiety at the C2 position of the pyrimidine ring offers a valuable site for chemical modification. Substitution on the acetamide nitrogen can significantly alter the physicochemical properties and biological activity of the parent compound. Studies on related pyrazolopyrimidine acetamides have revealed that N,N-disubstitution on the acetamide group can lead to a diverse range of biological activities. mdpi.com

In one such study, a series of novel N,N-disubstituted pyrazolopyrimidine acetamides were synthesized and evaluated for their affinity for the translocator protein (TSPO). The results demonstrated that the nature of the substituents on the acetamide nitrogen had a profound impact on binding affinity. For example, N,N-dipropyl and N-ethyl, N-methoxyethyl substitutions resulted in compounds with high affinity. mdpi.com This suggests that the pocket accommodating the acetamide group can tolerate a variety of substituents, and that both steric and electronic factors play a role.

Furthermore, the introduction of different alkyl, aryl, or heterocyclic moieties on the acetamide nitrogen can be used to modulate properties such as solubility, metabolic stability, and target selectivity. For instance, in a series of N-phenyl substituted 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl thio)acetamides, various substitutions on the N-phenyl ring led to a range of antimicrobial and anti-inflammatory activities. researchgate.net These findings highlight the potential for optimizing the biological profile of N-(4,5-diphenylpyrimidin-2-yl)acetamide by exploring diverse substitutions at the acetamide nitrogen.

Table 2: Influence of N-Acetamide Substitutions on the Biological Activity of Pyrazolopyrimidine Analogs

| Compound | N-Substitution | Binding Affinity (Ki, nM) for TSPO |

|---|---|---|

| GMA 7 | N-Methyl, N-ethyl | 17.10 |

| GMA 9 | N-Ethyl, N-isopropyl | 13.27 |

| GMA 10 | N,N-dipropyl | 0.18 |

| GMA 11 | N-Ethyl, N-methoxyethyl | 0.19 |

| GMA 12 | N,N-di(2-methoxyethyl) | 25.37 |

| GMA 13 | N,N-dipropargyl | 0.90 |

| GMA 15 | N-Ethyl, N-phenyl | 0.06 |

Data adapted from a study on pyrazolopyrimidine acetamides, illustrating the significant impact of N-acetamide substitutions on target affinity. mdpi.com

Fusing an additional heterocyclic ring to the pyrimidine core of N-(4,5-diphenylpyrimidin-2-yl)acetamide or introducing heterocyclic substituents can dramatically alter the compound's biological activity and target selectivity. This strategy has been successfully employed in the development of various bioactive molecules. For example, the fusion of a thiazole (B1198619) ring to a pyrimidine scaffold has been explored in the synthesis of novel anticancer agents. nih.gov

In a study focused on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, the introduction of various (benz)azole moieties led to compounds with significant anticancer activity. Specifically, derivatives carrying 5-chloro and 5-methylbenzimidazole (B147155) groups showed potent effects. nih.gov This indicates that the nature of the fused or appended heterocyclic system is a key determinant of biological outcome.

Similarly, the synthesis of heterocyclic scaffolds based on N-(4-acetylphenyl)-2-chloroacetamide has yielded compounds with antibacterial and antioxidant properties. The reaction with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) and 6-amino-2-mercaptopyrimidin-4-ol resulted in sulfide (B99878) products with notable biological activity. researchgate.net These examples underscore the vast chemical space that can be explored by incorporating additional heterocyclic rings, offering opportunities to modulate the electronic and steric properties of the parent molecule and to introduce new points of interaction with biological targets.

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. dovepress.com For N-(4,5-diphenylpyrimidin-2-yl)acetamide derivatives, identifying these pharmacophoric features is crucial for understanding their mechanism of action and for designing new, more potent analogs. nih.gov

Based on the core structure, the key pharmacophoric features of N-(4,5-diphenylpyrimidin-2-yl)acetamide likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring and the carbonyl oxygen of the acetamide group can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the acetamide can serve as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The two phenyl rings at the C4 and C5 positions, as well as any aryl substituents, provide significant hydrophobic and aromatic character, which are often crucial for binding to hydrophobic pockets in target proteins.

Structure-based pharmacophore modeling, which utilizes the 3D structure of the biological target, can provide more detailed insights into the required interactions. mdpi.com In the absence of a known crystal structure of the target in complex with these ligands, ligand-based pharmacophore models can be developed by aligning a set of active molecules and identifying common chemical features. researchgate.net The development of a robust pharmacophore model for this class of compounds would be a valuable tool for virtual screening of compound libraries to identify novel hits with similar biological activity. dovepress.com

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of N-(4,5-diphenylpyrimidin-2-yl)acetamide derivatives to enhance their potency and selectivity involves a multi-pronged approach, leveraging the SAR data discussed previously. Key strategies include:

Fine-tuning Phenyl Ring Substitutions: Systematically exploring a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions (ortho, meta, para) on the C4 and C5 phenyl rings can lead to improved interactions with the target. The goal is to identify substituents that provide favorable electronic and steric contributions to binding without introducing metabolic liabilities.

Diversification of Acetamide Substituents: As established, the acetamide nitrogen is a highly mutable position. Introducing a variety of alkyl, cycloalkyl, aryl, and heterocyclic groups can significantly impact potency and selectivity. This approach allows for the exploration of different binding pockets and can be used to modulate physicochemical properties such as solubility and permeability.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. For example, the acetamide group could be replaced with other linkers, or the phenyl rings could be substituted with other aromatic or heteroaromatic systems to improve the drug-like properties of the molecule.

Scaffold Hopping: In some cases, replacing the central pyrimidine core with another heterocyclic system while retaining the key pharmacophoric features can lead to novel compounds with improved profiles.

A successful optimization campaign will often involve iterative cycles of design, synthesis, and biological evaluation, guided by SAR data and, where possible, computational modeling.

Stereochemical Considerations in SAR

Stereochemistry can play a critical role in the biological activity of chiral molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. If a chiral center is introduced into the N-(4,5-diphenylpyrimidin-2-yl)acetamide scaffold, for instance, through substitution on the acetamide side chain, it is highly likely that the two enantiomers will display different levels of activity.

This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. In a study of 2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives, the (R)-enantiomers were specifically synthesized and evaluated, indicating the importance of stereochemistry in that particular scaffold. nih.gov

For N-(4,5-diphenylpyrimidin-2-yl)acetamide derivatives, the introduction of a stereocenter would necessitate the separation of the enantiomers and their individual biological evaluation. This would allow for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The eudismic ratio (the ratio of the potencies of the eutomer to the distomer) would quantify the degree of stereoselectivity of the biological target. Currently, there is limited specific information in the public domain regarding the stereochemical SAR of N-(4,5-diphenylpyrimidin-2-yl)acetamide derivatives, highlighting an area for future research.

Emerging Research Directions and Future Perspectives

Design of Next-Generation N-(4,5-diphenylpyrimidin-2-yl)acetamide Analogues

The pyrimidine (B1678525) scaffold is a versatile foundation for medicinal chemists, allowing for structural modifications at multiple positions to enhance therapeutic properties. nih.govmdpi.com The design of next-generation analogues of N-(4,5-diphenylpyrimidin-2-yl)acetamide is a primary focus of ongoing research, aiming to improve potency, selectivity, and pharmacokinetic profiles. Structure-based drug design and the synthesis of hybrid molecules are key strategies being employed. mdpi.comnih.govnih.gov

Research efforts often involve modifying the core pyrimidine structure to explore and optimize biological activity. For instance, studies on various pyrimidine-based compounds have shown that introducing different substituents can lead to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov One common approach is the synthesis of hybrid molecules, where the pyrimidine-acetamide scaffold is combined with other pharmacologically active moieties to create dual-action agents or to enhance targeting of specific biological pathways. mdpi.com

Key strategies in the design of novel analogues include:

Substitution on Phenyl Rings: Modifying the two phenyl rings at positions 4 and 5 of the pyrimidine core can significantly impact the molecule's interaction with biological targets. Introducing various functional groups can alter electronic properties and steric hindrance, leading to improved binding affinity and selectivity.

Modification of the Acetamide (B32628) Group: The acetamide group at position 2 is crucial for hydrogen bonding and can be altered to fine-tune the compound's activity. mdpi.com Replacing it or extending the side chain can lead to new derivatives with different biological targets.

Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for other aromatic systems like the phenyl group, often improving the pharmacokinetic properties of a drug candidate. nih.govnih.gov Researchers are exploring this by incorporating the pyrimidine core into larger, more complex molecules.

The following table summarizes research on various pyrimidine acetamide analogues, highlighting the diverse synthetic strategies and the resulting biological activities being investigated.

| Analogue Class | Synthetic Strategy | Investigated Biological Activity | Reference |

| Pyrimidine-Thio Acetamides | Reaction of pyrimidine-thiol with 2-chloro-N-substituted phenylacetamide. | Antioxidant | acs.org |

| Imidazole-Pyrimidine-Sulfonamide Hybrids | Multi-component synthesis to couple pyrimidine and sulfonamide cores. | Anticancer (EGFR/HER2 inhibition) | mdpi.com |

| Pyrimidine-2,4-diamine Analogues | Design and synthesis of a series of pyrimidine-2,4-diamine derivatives. | Anticancer (targeting GTSE1) | nih.gov |

| Pyrimidine-Chalcone Hybrids | Molecular hybridization of pyrimidine and chalcone (B49325) moieties. | Anticancer | mdpi.com |

| Pyrimidine-Purine Analogs | Synthesis of pyrimidine-containing purine (B94841) analogues with an amide linker. | Anticancer | mdpi.com |

These research avenues demonstrate a clear trend towards creating more complex and highly targeted therapeutic agents based on the N-(4,5-diphenylpyrimidin-2-yl)acetamide scaffold.

Advanced Delivery Systems for Pyrimidine Acetamide Therapeutics

A significant challenge in the clinical application of many promising therapeutic compounds, including pyrimidine derivatives, is their poor aqueous solubility and potential for systemic toxicity. scilit.comimrpress.com To overcome these hurdles, researchers are actively developing advanced drug delivery systems (DDS) designed to enhance bioavailability, improve stability, and enable targeted delivery to specific tissues or cells. nih.gov Nanotechnology, in particular, offers powerful tools for creating sophisticated delivery vehicles. youtube.com

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.comnih.gov They are a well-established platform for drug delivery, known for their biocompatibility and ability to reduce drug toxicity. mdpi.com For pyrimidine-based drugs, liposomal encapsulation can improve their poor water solubility and provide sustained-release profiles. scilit.commdpi.com Recent studies on a novel pyrimidine anticancer drug demonstrated that loading it into liposomes resulted in nanoformulations under 150 nm with high encapsulation efficiency and long-term stability. scilit.commdpi.com These liposomal systems can be further modified, for instance with a polyethylene (B3416737) glycol (PEG) coating, to prolong circulation time in the bloodstream and enhance accumulation in tumor tissues through the enhanced permeation and retention (EPR) effect. youtube.com

Nanoparticle-Based Systems: Nanoparticles offer another versatile platform for delivering pyrimidine acetamide therapeutics. nih.gov Different types of nanoparticles can be engineered for specific purposes:

Lipid-Polymer Hybrid Nanoparticles: These systems combine the advantages of both liposomes and polymeric nanoparticles to improve drug encapsulation and stability. nih.gov

Low-Density Lipoprotein (LDL) Nanoparticles: Since many cancer cells overexpress LDL receptors, LDL nanoparticles are being explored as an active targeting platform to deliver pyrimidine-based anticancer agents directly to tumor cells. nih.gov

DNA-Based Nanomaterials: The inherent biocompatibility and programmability of DNA make it an attractive material for constructing nanostructures like tetrahedrons and nanotubes that can act as carriers for anticancer drugs. nih.gov

The primary goals of these advanced delivery systems are to increase the therapeutic index of pyrimidine acetamides by delivering the drug directly to the site of action, thereby maximizing efficacy while minimizing side effects on healthy tissues. youtube.comnih.gov

Collaborative Research Initiatives in Pyrimidine Chemistry

The complexity, cost, and interdisciplinary nature of modern drug discovery necessitate a move away from isolated research efforts towards more collaborative models. acs.org Progress in pyrimidine chemistry and the development of therapeutics like N-(4,5-diphenylpyrimidin-2-yl)acetamide can be significantly accelerated through strategic partnerships, particularly between academic institutions and the pharmaceutical industry. acs.orgnih.gov

The Symbiotic Relationship of Academia and Industry: Academic research often excels in fundamental science, exploring novel biological pathways and pioneering new chemical synthesis methods. acs.orgresearchgate.net Industry, on the other hand, possesses the extensive resources, infrastructure, and expertise in drug development, including toxicology, formulation, and clinical trials, necessary to bring a drug to market. acs.orgnih.gov Collaborations create a symbiotic relationship where academic innovation is translated into clinical applications through industrial expertise. acs.org

These partnerships can take various forms:

Sponsored Research: Industry provides funding to academic labs to explore specific areas of mutual interest. acs.org

Strategic Alliances: More integrated partnerships are formed to tackle complex problems, with shared goals and responsibilities. acs.org

Open Innovation Models: Companies share data and tools with the broader research community to crowdsource solutions and foster breakthroughs.

The benefits of such collaborations are numerous. They pool resources and expertise, accelerate decision-making, and provide unique training opportunities for students and postdoctoral researchers, exposing them to real-world challenges in drug development. acs.orgnih.gov For a specialized field like pyrimidine chemistry, these initiatives are crucial for exploring the full therapeutic potential of its vast chemical space and translating promising compounds into effective medicines. nih.gov Several organizations now specialize in facilitating these partnerships and providing medicinal chemistry services to bridge the gap between initial discovery and clinical development. swri.orgspectrochem.in

Q & A

Basic: What are the standard synthetic protocols for N-(4,5-diphenylpyrimidin-2-yl)acetamide, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives in refluxing ethanol (40 mL) under nitrogen yields the target compound. Key intermediates are purified via slow evaporation of chloroform-acetone (1:5 v/v) solutions to obtain single crystals for X-ray diffraction (XRD) validation . Characterization includes:

- NMR : To confirm substituent positions and purity.

- HPLC : For quantitative analysis of reaction progress.

- Melting point : Cross-referenced with literature values (e.g., 155–162°C for related pyrimidinyl acetamides) .

Advanced: How does the molecular conformation of N-(4,5-diphenylpyrimidin-2-yl)acetamide influence its intermolecular interactions, and what crystallographic methods validate this?

Answer:

The dihedral angle between the pyrimidine and phenyl rings (e.g., 42.25°–67.84°) dictates packing efficiency and hydrogen-bonding networks. Intramolecular N–H⋯N bonds stabilize folded conformations, confirmed via XRD (R factor = 0.048, data-to-parameter ratio = 16.1). Symmetry operations (e.g., translation along the z-axis) and Hirshfeld surface analysis reveal dominant H⋯H (40.5%) and C–H⋯π (23.8%) interactions, critical for lattice stability .

Basic: What thermal stability assessments are recommended for this compound, and how are decomposition pathways analyzed?

Answer:

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects endothermic peaks corresponding to melting and exothermic peaks for oxidative degradation. For example, related pyrimidinyl acetamides show stability up to 200°C, with mass loss attributed to acetamide side-chain cleavage .

Advanced: How can researchers resolve contradictions in reported thermal decomposition data for pyrimidinyl acetamides?

Answer:

Discrepancies arise from varying experimental conditions (e.g., heating rates, atmosphere). To reconcile

- Control experiments : Compare inert (N₂) vs. oxidative (O₂) atmospheres.

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA curves.

- Complementary techniques : Pair TGA with evolved gas analysis (EGA) to identify volatile decomposition products .

Advanced: What strategies optimize reaction yields in the synthesis of pyrimidinyl acetamide derivatives?

Answer:

- Solvent selection : Ethanol or DMF enhances solubility of polar intermediates.

- Catalysis : Use K₂CO₃ or Et₃N to deprotonate thiol groups in 2-thiopyrimidines, accelerating nucleophilic substitution .

- Temperature control : Reflux (78°C for ethanol) balances reaction rate and side-product minimization.

- Work-up : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Basic: How is the purity of N-(4,5-diphenylpyrimidin-2-yl)acetamide validated post-synthesis?

Answer:

- Elemental analysis : Match experimental vs. theoretical C/H/N percentages (±0.3% tolerance).

- XRD : Compare unit cell parameters (e.g., a = 7.512 Å, b = 10.234 Å) with Cambridge Structural Database entries .

- FT-IR : Confirm acetamide C=O stretch at ~1660 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Advanced: What computational methods predict the biological activity of pyrimidinyl acetamides, and how are these validated experimentally?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets).

- QSAR models : Correlate substituent electronegativity with IC₅₀ values from enzymatic assays.

- Validation : Cross-check predictions with in vitro cytotoxicity assays (e.g., MTT protocol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.